molecular formula C9H9Cl2NO B097908 N-(2,6-Dichloro-3-methylphenyl)acetamide CAS No. 17700-55-9

N-(2,6-Dichloro-3-methylphenyl)acetamide

Cat. No.: B097908
CAS No.: 17700-55-9
M. Wt: 218.08 g/mol
InChI Key: CJKDFKCEXKPCBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Farmorubicin is synthesized through a series of chemical reactions starting from daunorubicin. The key step involves the epimerization of the hydroxyl group at the 4’ position of the sugar moiety, converting daunorubicin to epirubicin . This process typically involves the use of strong acids or bases under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods: In industrial settings, the production of Farmorubicin involves large-scale fermentation processes using Streptomyces peucetius, a bacterium that naturally produces anthracyclines. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify Farmorubicin .

Biological Activity

N-(2,6-Dichloro-3-methylphenyl)acetamide, a compound with notable chemical properties, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanism of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a dichloro-substituted phenyl ring attached to an acetamide group. This unique structure contributes to its biological activity and reactivity. The molecular formula is C10H9Cl2N, and it has a molecular weight of approximately 232.09 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound might interact with receptors that mediate various physiological responses, influencing processes such as inflammation and pain perception.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound exhibits activity against various microbial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests a role in managing inflammatory conditions.
  • Anticancer Activity : Preliminary studies have demonstrated that this compound possesses anticancer properties. In vitro assays using the National Cancer Institute's 60 cancer cell line screening protocol indicated cytotoxic effects against several cancer types.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialActive against S. aureus, E. coli
Anti-inflammatoryInhibition of cytokines
AnticancerCytotoxicity in vitro

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of this compound, researchers evaluated its effects against a panel of bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory mechanisms of this compound by assessing its impact on cytokine production in human immune cells. The findings revealed that the compound effectively reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its utility in treating inflammatory diseases.

Properties

IUPAC Name

N-(2,6-dichloro-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-5-3-4-7(10)9(8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKDFKCEXKPCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066249
Record name Acetamide, N-(2,6-dichloro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17700-55-9
Record name N-(2,6-Dichloro-3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17700-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2,6-dichloro-3-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2,6-dichloro-3-methylphenyl)-
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Record name Acetamide, N-(2,6-dichloro-3-methylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dichloro-3-methylphenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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